molecular formula C19H18N4O2S2 B2800737 3-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392292-07-8

3-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Numéro de catalogue: B2800737
Numéro CAS: 392292-07-8
Poids moléculaire: 398.5
Clé InChI: LOMQMXJCOLJQBM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 3-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative featuring a benzamide core substituted with a methyl group at the meta position of the benzene ring and a thioether-linked 2-oxoethylamino-m-tolyl moiety.

Cyclization of benzoylisothiocyanate with thiosemicarbazide to form the 1,3,4-thiadiazole scaffold .

Functionalization at the 5-position of the thiadiazole ring via nucleophilic substitution or condensation reactions. For example, the thioether linkage could be introduced by reacting a thiol-containing intermediate with 2-bromoacetamide derivatives .

Characterization via IR (confirming C=O and C=S stretches), NMR (assigning aromatic and alkyl protons), and mass spectrometry .

Propriétés

IUPAC Name

3-methyl-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c1-12-5-3-7-14(9-12)17(25)21-18-22-23-19(27-18)26-11-16(24)20-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMQMXJCOLJQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 1,3,4-thiadiazole-benzamide hybrids with demonstrated anticancer and antimicrobial activities. Below is a comparative analysis with key analogs:

Compound Substituents Biological Activity Key Findings
Target Compound 3-methylbenzamide, 2-oxo-2-(m-tolylamino)ethylthio Inferred: Potential anticancer/antimicrobial Hypothesized improved lipophilicity and DNA-binding affinity due to m-tolyl and methyl groups .
N-(5-(3,4-Dihydroxyphenyl)-1,3,4-thiadiazol-2-yl)-4-(3-oxo-3-phenylprop-1-en-1-yl)benzamide (5a) 3,4-dihydroxyphenyl, chalcone moiety Cytotoxic (HeLa: IC50 = 9.12 µM; HL-60: IC50 = 6.92 µM) Induces G2/M arrest, caspase-dependent apoptosis, and DNA damage .
N-(5-(2-Cyano-3-(thiophen-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7d) Thiophene-acrylamide Anticancer (cell line data not specified) High yield synthesis (75–90%); structural rigidity enhances target binding .
4-Nitro-N-(5-{[2-oxo-2-(thiazol-2-ylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide Nitrobenzamide, thiazolylamino Inferred: Antimicrobial Structural similarity to antifungal oxadiazole-thiadiazole hybrids (e.g., 6e , 6k , 6r ) .
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Dimethylamino-acryloyl, 3-methylphenyl Not explicitly reported Characterized by IR (C=O at 1690 cm<sup>−1</sup>) and elemental analysis .

Key Trends and Mechanistic Insights

Anticancer Activity: Chalcone-thiadiazole hybrids (e.g., 5a, 5f) exhibit strong cytotoxicity against leukemia HL-60 cells (IC50 = 6.92–16.35 µM) but show poor selectivity (toxic to normal lung MRC-5 cells) .

Antimicrobial Activity :

  • Oxadiazole-thiadiazole hybrids (e.g., 6e , 6k ) inhibit Candida species (MIC = 8–32 µg/mL) by disrupting ergosterol biosynthesis, a mechanism shared with azole antifungals .
  • The target compound’s 2-oxoethylthio linker is structurally analogous to antifungal derivatives, suggesting possible ergosterol-targeting activity .

Synthetic Feasibility: Compounds with electron-withdrawing groups (e.g., nitro in 4g) require harsher reaction conditions but often show higher stability . The target compound’s methyl and m-tolyl groups likely simplify synthesis compared to nitro- or cyano-substituted analogs .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for preparing 3-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

  • Methodological Answer : The synthesis involves multi-step heterocyclic coupling reactions. Critical steps include:
  • Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) at 60–80°C .
  • Amide bond formation : Coupling of the thiadiazole intermediate with m-tolylaminoethylthio groups using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Optimization : Yields >70% are achieved with strict control of stoichiometry (1:1.2 molar ratio of reactants), solvent polarity (DMF or acetonitrile), and reaction time (12–24 hours) .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., thiadiazole C-2 substitution) and amide bond formation. For example, the m-tolylamino proton appears as a singlet at δ 7.2–7.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 441.08) and detects synthetic intermediates .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates (ethyl acetate/hexane, 3:7) with UV visualization .

Q. How to design initial biological screening assays to evaluate its therapeutic potential?

  • Methodological Answer :
  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. IC₅₀ values <50 µM suggest potency .
  • Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7, A549). Dose-response curves (1–100 µM) and selectivity indices (normal vs. cancer cells) are critical .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from poor pharmacokinetics or metabolic instability. Strategies include:
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the thioether bond in liver microsomes) .
  • Formulation Optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance bioavailability .

Q. What strategies are effective for analyzing and purifying synthetic by-products?

  • Methodological Answer :
  • HPLC Purification : Use a C18 column (acetonitrile/water gradient, 0.1% TFA) to resolve regioisomers or unreacted intermediates. Retention times vary by 1–2 minutes for structurally similar impurities .
  • Crystallographic Analysis : Single-crystal X-ray diffraction resolves ambiguous NMR signals (e.g., confirming thiadiazole N-1 vs. N-3 substitution) .

Q. How can computational approaches guide structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., EGFR kinase). The thiadiazole ring shows hydrogen bonding with Lys721 (binding energy ≤−8.5 kcal/mol) .
  • QSAR Modeling : Apply partial least squares (PLS) regression to correlate electronic descriptors (e.g., Hammett σ values) with IC₅₀ data. Electron-withdrawing groups (e.g., -CF₃) enhance anticancer activity .

Q. How to address stability issues during biological assays under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. LC-MS analysis reveals degradation at pH <4 (amide bond hydrolysis) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures (Tₐ >200°C), guiding storage conditions (desiccated, −20°C) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.